1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
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Overview
Description
1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structural features, which include a phenyl group, a prop-1-en-2-yl group, and a tetramethylpiperidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea typically involves multiple steps. One common method includes the reaction of 3-prop-1-en-2-ylphenylpropan-2-ylamine with 2,2,6,6-tetramethylpiperidin-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidinyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea involves its interaction with specific molecular targets. The phenyl and piperidinyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea: Shares structural similarities but differs in the substitution pattern.
2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate: Contains similar functional groups but is used primarily in polymer chemistry.
Uniqueness
1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is unique due to its combination of phenyl, prop-1-en-2-yl, and tetramethylpiperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O/c1-15(2)16-10-9-11-17(12-16)22(7,8)24-19(26)23-18-13-20(3,4)25-21(5,6)14-18/h9-12,18,25H,1,13-14H2,2-8H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMKRAQBNMRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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